molecular formula C19H22N2O4S B6573490 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide CAS No. 946292-77-9

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide

Cat. No.: B6573490
CAS No.: 946292-77-9
M. Wt: 374.5 g/mol
InChI Key: FJFFZLVGXFVNFS-UHFFFAOYSA-N
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Description

“N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide” is a complex organic compound. It contains a tetrahydroquinoline ring, which is a common structure in many biologically active compounds . The compound also has an ethanesulfonyl group and a methoxybenzamide group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the ethanesulfonyl group, and the attachment of the methoxybenzamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline ring is a seven-membered ring with one nitrogen atom. The ethanesulfonyl group is a sulfonyl group attached to an ethane, and the methoxybenzamide group consists of a methoxy group (-OCH3) attached to a benzamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The tetrahydroquinoline ring could potentially undergo electrophilic aromatic substitution reactions or oxidation reactions. The ethanesulfonyl group could act as a good leaving group in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution within the molecule could all affect its properties .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve studying the synthesis and reactions of this compound, investigating its physical and chemical properties, and exploring its potential biological activity .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-26(23,24)21-11-5-7-14-9-10-16(13-18(14)21)20-19(22)15-6-4-8-17(12-15)25-2/h4,6,8-10,12-13H,3,5,7,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFFZLVGXFVNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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